N-[({3-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-3,5-dimethylbenzamide
Overview
Description
N-[({3-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-3,5-dimethylbenzamide is a useful research compound. Its molecular formula is C23H20ClN3O2S and its molecular weight is 437.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 437.0964758 g/mol and the complexity rating of the compound is 622. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Modifications
Synthesis Approaches : The compound's chemical structure is related to diverse research efforts focusing on synthesis and functionalization to explore its potential applications. For instance, the synthesis of related compounds, such as 2-Amino-5-chloro-N,3-dimethylbenzamide, involves chlorination, oxidation, and ammonolysis processes, highlighting the compound's role in developing new synthetic routes and chemical intermediates (Zhang Zho, 2014). Similarly, the compound's derivatives have been explored for their insecticidal activity, indicating its potential in agricultural applications (J. G. Samaritoni et al., 1999).
Chemical Modifications and Biological Activity : Modifications at the molecular level, such as the introduction of N-phenyl substitutions, can significantly affect the compound's physical and chemical properties, including its fluorescence and bioactivity. Studies have shown that such modifications can lead to high fluorescence quantum yields and low photoisomerization quantum yields, making these compounds interesting for photophysical studies and potential applications in fluorescence technologies (Jye‐Shane Yang et al., 2002).
Analogous Compounds for Pharmaceutical Applications : Research on analogous compounds has provided insights into their potential pharmaceutical applications. For example, studies on micellar formulations of related compounds have demonstrated high in vitro cytotoxicity against various cancer cells, suggesting their potential in targeted cancer therapy (I. Skidan et al., 2009).
Properties
IUPAC Name |
N-[[3-[(3-chlorobenzoyl)amino]phenyl]carbamothioyl]-3,5-dimethylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O2S/c1-14-9-15(2)11-17(10-14)22(29)27-23(30)26-20-8-4-7-19(13-20)25-21(28)16-5-3-6-18(24)12-16/h3-13H,1-2H3,(H,25,28)(H2,26,27,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDPFZUVCBNWMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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